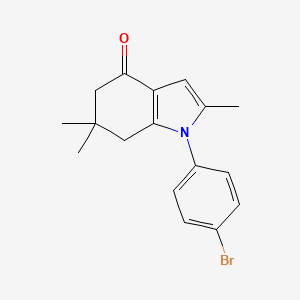
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in the body. This inhibition can lead to a variety of different biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a valuable tool for researchers studying inflammatory diseases. Additionally, this compound has been shown to have antiproliferative effects, which could make it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is its versatility. This compound can be used in a variety of different experimental settings, making it a valuable tool for researchers in many different fields. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are a number of different future directions that could be pursued in the study of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more efficient and effective synthesis methods for this compound. Another potential direction is the identification of new targets for this compound, which could lead to the development of new drugs for a variety of different diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves a number of different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-methoxyaniline and 3-nitrobenzaldehyde in the presence of an acid catalyst. This reaction produces an intermediate compound that is then further reacted with acryloyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has a number of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for a variety of different diseases.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-7-6-12(17)10-14(15)18-16(20)8-5-11-3-2-4-13(9-11)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWVQYYYCUEFFM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)